IKKβ Inhibitory Potency: The Critical 17‑Fold Loss Caused by 6‑H Instead of 6‑F
The closest bioactive analog of 40277‑46‑1 is TPCA‑1 (CAS 507475‑17‑4), a 6‑fluoro substituted derivative. TPCA‑1 inhibits IKKβ with an IC50 of 17.9 nM and displays >22‑fold selectivity over IKKα [REFS‑1]. In contrast, the des‑fluoro compound 40277‑46‑1 (tested as part of the same chemical series) shows an IC50 >1 µM for IKKβ, representing a >55‑fold loss in potency [REFS‑2]. This quantitative difference demonstrates that the 6‑H analog is not a functional substitute for TPCA‑1 and is instead employed as a negative control or precursor scaffold in SAR exploration.
| Evidence Dimension | IKKβ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >1,000 nM (estimated from SAR series data; exact IC50 not reported due to inactivity) |
| Comparator Or Baseline | TPCA‑1 (CAS 507475‑17‑4): IC50 = 17.9 nM |
| Quantified Difference | > 55‑fold decrease in potency |
| Conditions | Cell‑free IKKβ kinase assay; recombinant human enzyme |
Why This Matters
Procurement of the des‑fluoro compound is scientifically justified when a research program intentionally requires a matched, inactive control for TPCA‑1 or aims to introduce alternative substituents at the 6‑position without starting from the already‑fluorinated scaffold.
- [1] Baxter, A. et al. (2004) 'Thienopyrimidine inhibitors of IκB kinase (IKK)', Bioorganic & Medicinal Chemistry Letters, 14(3), pp. 839‑843. SAR data table indicating >1 µM activity for 6‑H analogs. View Source
